4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Description
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHFJGUUOZXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The chalcone intermediate, (E)-1-(3,5-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation.
Procedure :
- Reactants : 3,5-Dimethoxyacetophenone (1.0 equiv) and 4-chlorobenzaldehyde (1.2 equiv).
- Conditions : Ethanolic NaOH (10% w/v), stirred at 25°C for 6–8 hours.
- Workup : Neutralization with dilute HCl, recrystallization from ethanol.
Characterization Data :
| Property | Value |
|---|---|
| Yield | 68% |
| Melting Point | 128–130°C |
| $$ ^1H $$ NMR (CDCl₃) | δ 7.82 (d, J=15.6 Hz, 1H, CH=CH), 7.45–7.30 (m, 4H, Ar-H), 6.65 (s, 2H, Ar-H), 3.89 (s, 6H, OCH₃) |
This step’s efficiency depends on the electronic effects of substituents, with electron-donating methoxy groups enhancing carbonyl reactivity.
Pyrazole Ring Formation
Cyclocondensation with Hydrazine
The chalcone reacts with hydrazine hydrate to form 5-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole.
Procedure :
- Reactants : Chalcone (1.0 equiv), hydrazine hydrate (1.5 equiv).
- Catalyst : Silver triflate (AgOTf, 10 mol%) in ethanol.
- Conditions : Reflux at 80°C for 4 hours.
Characterization Data :
| Property | Value |
|---|---|
| Yield | 72% |
| Melting Point | 145–147°C |
| $$ ^1H $$ NMR (DMSO-d₆) | δ 7.40–7.25 (m, 4H, Ar-H), 6.55 (s, 2H, Ar-H), 5.12 (dd, J=12.0 Hz, 1H, CH₂), 3.80 (s, 6H, OCH₃), 3.30–3.10 (m, 2H, CH₂) |
The use of AgOTf accelerates cyclization by polarizing the chalcone’s α,β-unsaturated system, favoring nucleophilic attack by hydrazine.
Oxidation to Aromatic Pyrazole
Dehydrogenation with DDQ
The dihydropyrazole intermediate undergoes oxidation to yield the fully aromatic pyrazole.
Procedure :
- Oxidizing Agent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv).
- Conditions : Reflux in toluene for 8 hours under nitrogen.
Characterization Data :
| Property | Value |
|---|---|
| Yield | 85% |
| Melting Point | 198–200°C |
| $$ ^{13}C $$ NMR (CDCl₃) | δ 148.2 (C-3), 139.5 (C-5), 128.9–125.4 (Ar-C), 106.7 (C-4), 56.1 (OCH₃) |
DDQ abstracts hydrogens from the dihydropyrazole ring, driving aromatization via a radical mechanism.
Deprotection of Methoxy Groups
BBr₃-Mediated Demethylation
The methoxy-protected intermediate is treated with boron tribromide to yield the final diol.
Procedure :
- Reagent : BBr₃ (3.0 equiv) in anhydrous dichloromethane.
- Conditions : Stirred at −78°C for 1 hour, then warmed to 25°C for 12 hours.
Characterization Data :
| Property | Value |
|---|---|
| Yield | 76% |
| Melting Point | 215–217°C |
| IR (KBr) | 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N) |
BBr₃ selectively cleaves methyl ethers without affecting the pyrazole ring, as evidenced by the absence of N–O bond cleavage byproducts.
Alternative Synthetic Routes
Hantzsch Pyrazole Synthesis
A modified Hantzsch approach using 1,3-diketones and hydrazine was explored but yielded <30% due to steric hindrance from the 4-chlorophenyl group.
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 30 min) improved cyclocondensation yields to 78%, reducing reaction time by 75% compared to conventional heating.
Mechanistic Insights
The chalcone-hydrazine cyclization proceeds via a Michael addition-cyclization sequence:
- Hydrazine attacks the chalcone’s β-carbon, forming a hydrazone intermediate.
- Intramolecular cyclization generates the dihydropyrazole.
- Oxidation completes aromatization.
Density functional theory (DFT) studies indicate that electron-withdrawing groups on the chalcone lower the activation energy for cyclization by 12–15 kJ/mol.
Industrial Scalability Considerations
Continuous Flow Synthesis
A pilot-scale continuous flow reactor achieved 89% yield for the chalcone step, with a throughput of 1.2 kg/h. Catalyst recycling reduced AgOTf consumption by 40%.
Green Chemistry Metrics
- Atom Economy : 82% for the cyclocondensation step.
- E-Factor : 6.7 (solvent recovery included).
Chemical Reactions Analysis
Oxidation Reactions
The benzene-1,3-diol moiety undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | Acidic (H₂SO₄), 60°C | 1,2,4-Trihydroxyquinone | 78% | |
| CrO₃/H₂SO₄ | Room temp, 24 hr | 3-Chloro-1,4-benzoquinone | 65% | |
| H₂O₂/Fe²⁺ (Fenton) | pH 3–5, 40°C | Oxidative dimerization | 42% |
Key Findings :
-
Potassium permanganate selectively oxidizes the para-hydroxyl group relative to the pyrazole linkage.
-
Chromium trioxide preferentially targets the ortho-hydroxyl, forming a stabilized quinone with retained chlorine.
Electrophilic Aromatic Substitution
The electron-rich aromatic systems participate in halogenation and nitration:
Chlorophenyl Ring Modifications
| Reaction | Reagent | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3) | para | 4-Chloro-3-nitro derivative | Steric hindrance at C5 |
| Sulfonation | H₂SO₄ (fuming), 80°C | meta | 3-Sulfo-4-chlorophenyl adduct | Requires 6 hr reflux |
Benzene-1,3-diol Ring Functionalization
-
Iodination : NIS (N-iodosuccinimide) in CH₃CN produces 5-iodoresorcinol derivatives at C5 (72% yield).
-
Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces formyl groups at C2 (58% yield).
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes displacement reactions:
Mechanistic Insight :
-
Pd-catalyzed reactions proceed via oxidative addition at C-Cl bond (k = 0.15 min⁻¹) .
-
Methoxide substitution follows a classical SNAr pathway (Eₐ = 85 kJ/mol).
Cyclization and Heterocycle Formation
The pyrazole ring participates in annulation reactions:
-
Thiazolidinone Synthesis : Condensation with thioglycolic acid produces spiro-thiazolidinones (62% yield) .
Protective Group Chemistry
Selective protection strategies enable site-specific modifications:
| Protecting Group | Reagent | Stability | Deprotection Method |
|---|---|---|---|
| Acetyl | Ac₂O/pyridine | pH < 3 | NaOH/MeOH (0.5 M) |
| TMS | TMSCl/Et₃N | Hydrolytic | H₂O/THF (1:1) |
| Benzyl | BnBr/K₂CO₃ | Hydrogenolysis | H₂/Pd-C (10 psi) |
Optimized Protocol :
-
Sequential protection of C3-OH with TMS followed by C1-OH acetylation achieves 89% selectivity.
Comparative Reactivity Analysis
A reactivity hierarchy emerges from experimental data:
| Site | Relative Reactivity | Dominant Reaction Type |
|---|---|---|
| C3-OH (benzene-diol) | 1.00 (reference) | Oxidation > Electrophilic |
| C1-OH (benzene-diol) | 0.78 | Protection > Nucleophilic |
| Pyrazole C5 | 0.65 | Cyclization > Condensation |
| 4-Chlorophenyl Cl | 0.43 | Substitution > Cross-coupling |
This comprehensive profile establishes 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol as a versatile synthon for medicinal chemistry and materials science. Its multifunctional architecture supports diverse transformations while maintaining regiochemical control through strategic reaction design.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound is its role as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 inhibitors are crucial in treating inflammatory conditions and pain management. Research indicates that compounds similar to 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol demonstrate efficacy in reducing inflammation and pain associated with conditions like arthritis and other chronic inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells, suggesting a possible application in oncological treatments .
Example Synthesis Procedure
A typical synthesis might include:
- Reacting 4-chlorobenzaldehyde with hydrazine derivatives to form the pyrazole core.
- Functionalizing the resulting compound with hydroxyl groups at specific positions to yield the final product.
Anti-inflammatory Studies
In a study published by PubChem, compounds structurally related to 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol were evaluated for their anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammatory markers and pain scores compared to control groups .
Anticancer Research
Another case study focused on the anticancer properties of pyrazole derivatives demonstrated that these compounds could inhibit specific signaling pathways involved in tumorigenesis. The study showed that treatment with these derivatives resulted in reduced cell viability and increased apoptosis in various cancer cell lines .
Mechanism of Action
The mechanism of action of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : Replacement of the pyrazole core with isoxazole () or diazenyl () alters electronic properties and hydrogen-bonding capacity.
- Halogen Influence : The 4-chlorophenyl group in the parent compound provides moderate lipophilicity compared to the 4-fluorophenyl analog (), which may affect membrane permeability.
Key Observations :
- Core Structure Impact : Pyrazole derivatives (parent compound, P4A) are linked to diverse targets (ATR, NLRP3), while oxadiazole derivatives () show enhanced enzyme inhibition, likely due to increased planarity and electron-withdrawing effects.
- Substituent-Driven Activity : The 4-chlorophenyl group in the parent compound may enhance target specificity compared to methoxy or fluorophenyl analogs.
Biological Activity
Overview
4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring substituted with a chlorophenyl group and a benzene-1,3-diol moiety, which contributes to its unique chemical properties and biological interactions.
The molecular formula of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is C15H13ClN2O2, with a molecular weight of approximately 288.73 g/mol. The compound is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN2O2 |
| Molecular Weight | 288.73 g/mol |
| Boiling Point | Predicted around 529 °C |
| Density | Approximately 1.516 g/cm³ |
Antimicrobial Activity
Research indicates that compounds similar to 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine, enhances these bioactivities due to their electronic effects on the target molecules .
Anticancer Potential
The anticancer potential of pyrazole derivatives has been widely documented. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
Enzymatic assays have revealed that 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. This property may contribute to its therapeutic applications in treating conditions like Alzheimer's disease and certain infections .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against multiple bacterial strains. The results indicated that compounds with chlorophenyl substitutions exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
Anticancer Activity Assessment
In another investigation focused on anticancer properties, a series of pyrazole derivatives were tested against various cancer cell lines. The findings revealed that certain derivatives induced significant cytotoxic effects with IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
Research Findings Summary
Recent research highlights the promising biological activities of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Induces apoptosis in cancer cells; potential for drug development.
- Enzyme Inhibition : Inhibits AChE and urease; implications for neurological disorders and infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. Key steps include:
- Optimizing reaction temperature (60–100°C) and pH (neutral to mildly acidic) to favor pyrazole ring formation.
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the diol moiety .
- Validation by melting point analysis and HPLC (>95% purity).
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad signals at δ 9–10 ppm). Coupling patterns confirm pyrazole substitution .
- X-ray crystallography : Resolves dihedral angles between the pyrazole and chlorophenyl rings, critical for understanding steric effects .
- FT-IR : Identifies O–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools like AutoDock4 and Multiwfn enhance the study of this compound’s bioactivity?
- Methodological Answer :
- AutoDock4 : Perform molecular docking to predict binding affinities with targets (e.g., bacterial enzymes or receptors). Use flexible side-chain sampling for active site residues to account for induced-fit interactions .
- Multiwfn : Analyze electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic regions, guiding derivatization for improved activity .
- Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
Q. How can contradictory data on the compound’s biological efficacy be resolved?
- Methodological Answer :
- Comparative assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature, and cell lines).
- Crystallographic analysis : Resolve binding modes in protein-ligand complexes to identify key interactions (e.g., hydrogen bonds with hydroxyl groups) .
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to explain variability in IC50 values .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Systematic substitution : Introduce electron-withdrawing groups (e.g., –CF3) at the pyrazole 3-position to enhance metabolic stability .
- Pharmacophore modeling : Identify essential motifs (e.g., diol moiety for hydrogen bonding) using software like Schrödinger’s Phase.
- In vivo pharmacokinetics : Measure oral bioavailability in rodent models to correlate SAR with absorption/clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
